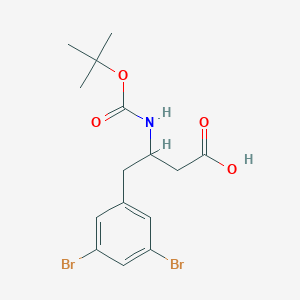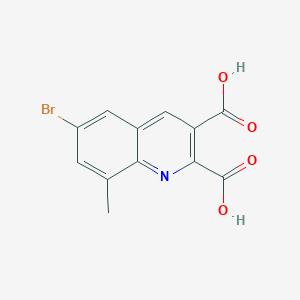
3-(Boc-amino)-4-(3,5-dibromophenyl)butyric Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Boc-amino)-4-(3,5-dibromophenyl)butyric Acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a dibromophenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric Acid typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of the amino group with a Boc group, followed by the introduction of the dibromophenyl group through a series of substitution reactions. The final step usually involves the formation of the butyric acid moiety through a carboxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Boc-amino)-4-(3,5-dibromophenyl)butyric Acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can remove the Boc protecting group, revealing the free amino group.
Substitution: The dibromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogenation catalysts can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the bromine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
3-(Boc-amino)-4-(3,5-dibromophenyl)butyric Acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric Acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to participate in various biochemical reactions. The dibromophenyl group can interact with hydrophobic pockets in proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Boc-amino)-4-(3,5-dichlorophenyl)butyric Acid
- 3-(Boc-amino)-4-(3,5-difluorophenyl)butyric Acid
- 3-(Boc-amino)-4-(3,5-dimethylphenyl)butyric Acid
Uniqueness
3-(Boc-amino)-4-(3,5-dibromophenyl)butyric Acid is unique due to the presence of bromine atoms, which can participate in specific halogen bonding interactions. This property can be exploited in the design of novel compounds with enhanced biological activity or stability.
Eigenschaften
Molekularformel |
C15H19Br2NO4 |
|---|---|
Molekulargewicht |
437.12 g/mol |
IUPAC-Name |
4-(3,5-dibromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C15H19Br2NO4/c1-15(2,3)22-14(21)18-12(8-13(19)20)6-9-4-10(16)7-11(17)5-9/h4-5,7,12H,6,8H2,1-3H3,(H,18,21)(H,19,20) |
InChI-Schlüssel |
ZPTPJBMMYCPNQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)Br)Br)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl-trimethylazanium;chloride](/img/structure/B13723908.png)

![2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]oxazole](/img/structure/B13723919.png)




pyrimidin-2-one;hydrochloride](/img/structure/B13723938.png)
![2-Chloro-4-(1-methyl-1H-pyrazol-4-yl)-thieno[3,2-d]pyrimidine](/img/structure/B13723946.png)
![sodium;2,3-dihydroxypropyl [(2R)-3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B13723951.png)

